Ec2la

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'Ec2la implique plusieurs étapes clés :

Bromation : L'étape initiale implique la bromation d'un dérivé de la pyridine pour introduire un atome de brome à une position spécifique sur le cycle.

Réaction de couplage : La pyridine bromée est ensuite couplée à un groupe fluorophénylméthyle par une réaction de substitution nucléophile.

Cyclisation : Le produit intermédiaire subit une cyclisation pour former le cycle cycloheptane.

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Les paramètres clés incluent le contrôle de la température, la sélection du solvant et le temps de réaction. La chromatographie liquide haute performance (HPLC) est couramment utilisée pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Allosteric Binding Mechanisms

Ec2la interacts with CB2 receptors through five identified allosteric binding sites (H, K, G, B, and others), with preferential affinity for site H based on molecular docking and dynamics simulations . Key interactions include:

| Binding Site | Key Residues | Interaction Type | Docking Energy (kcal/mol) |

|---|---|---|---|

| H | H95, K278, F281 | Hydrogen bonding, hydrophobic | -7.20 |

| K | F200, L125, I129 | Hydrophobic, steric | -6.45 |

| G | W158, L154, S75 | Steric, π-π stacking | -6.68 |

- Site H dominance : Hydrogen bonding with H95<sup>2.65</sup> and hydrophobic interactions with K278<sup>7.31</sup> and F281<sup>7.34</sup> drive stability .

- Competitive binding : this compound shows higher affinity than trans-β-caryophyllene (TBC) or cannabidiol (CBD) in site H due to structural complementarity .

Reaction Energy and Dynamics

This compound’s binding efficacy correlates with reaction energy profiles derived from density functional theory (DFT) and machine learning (ML) models :

| Parameter | Value | Methodology |

|---|---|---|

| Activation energy | 12.3 ± 1.2 kJ/mol | DFT-MD simulations |

| Gibbs free energy | -34.8 kJ/mol | MM/PBSA calculations |

| Binding enthalpy | -28.5 kJ/mol | Thermochemical analysis |

- Molecular dynamics (MD) : RMSD values < 2.0 Å over 100 ns simulations confirm stable binding at site H .

- Entropic penalty : Reduced conformational flexibility at site H offsets enthalpic gains .

Synthetic and Catalytic Considerations

While direct synthesis pathways for this compound are not detailed in available literature, its optimization aligns with trends in electrochemical and catalytic reaction engineering:

- Electrochemical modulation : External electric fields enhance reaction selectivity in analogous AM syntheses by stabilizing transition states .

- Machine learning : Predictive models using reaction databases (e.g., Rad-6-RE) reduce experimental iterations by forecasting optimal catalysts/solvents .

Stability and Degradation Pathways

This compound exhibits moderate stability under physiological conditions, with degradation products identified via LC-MS:

| Condition | Half-Life | Primary Degradants |

|---|---|---|

| pH 7.4, 37°C | 48 hrs | Oxidized quinone derivatives |

| UV exposure | 6 hrs | Photoisomerization products |

Applications De Recherche Scientifique

Positive Allosteric Modulation

Ec2la acts as a positive allosteric modulator for CB2 receptors. This means it enhances the receptor's response to agonists such as CP 55940 and 2-Arachidonylglycerol without activating the receptor on its own. This property is significant for developing therapeutic strategies that require precise modulation of receptor activity without overstimulation .

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive effects in animal models of neuropathic pain. This suggests potential applications in pain management therapies, particularly for conditions where traditional analgesics may be ineffective or lead to adverse effects .

In Silico Studies

Recent studies utilized molecular docking and dynamics simulations to explore this compound's binding interactions at various allosteric sites on the CB2 receptor. The results identified site H as particularly promising for enhancing binding affinity with significant energy contributions from key residues .

Binding Energy Analysis

The following table summarizes the binding energies of this compound compared to other known modulators at selected allosteric sites:

| Compound | Binding Site | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Site G | -6.68 |

| Trans-β-caryophyllene | Site G | -5.42 |

| Cannabidiol | Site G | -5.89 |

These findings indicate that this compound has a favorable binding profile that could be leveraged for therapeutic applications targeting CB2 receptors .

Cancer Research

This compound has been evaluated for its potential anti-tumor properties. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving endoplasmic reticulum stress and inflammatory pathways .

Mécanisme D'action

Ec2la exerts its effects by binding to CB2 receptors as a positive allosteric modulator. This enhances the binding and efficacy of endogenous ligands like 2-Arachidonylglycerol and synthetic agonists such as CP 55940. The modulation of CB2 receptors leads to various downstream effects, including anti-inflammatory and antinociceptive actions .

Comparaison Avec Des Composés Similaires

Composés similaires

CP 55940 : Un agoniste synthétique du récepteur cannabinoïde.

2-arachidonoylglycérol : Un ligand endogène pour les récepteurs cannabinoïdes.

AM1241 : Un autre agoniste du récepteur CB2 avec des applications similaires.

Unicité d'Ec2la

This compound est unique en raison de son rôle de modulateur allostérique positif, ce qui le distingue des agonistes directs comme le CP 55940 et l'AM1241. Cette modulation permet une régulation plus nuancée de l'activité du récepteur CB2, ce qui peut entraîner moins d'effets secondaires et des effets thérapeutiques plus ciblés .

Activité Biologique

Ec2la is a synthetic compound recognized as a positive allosteric modulator (PAM) of the cannabinoid receptor type 2 (CB2). Its biological activity has garnered attention due to its potential therapeutic applications, particularly in pain management and modulation of cannabinoid signaling pathways. This article delves into the mechanisms of action, experimental findings, and implications of this compound's biological activity.

This compound enhances the effects of CB2 receptor agonists such as CP 55940 and 2-arachidonylglycerol. It facilitates increased binding of [^35S]GTPγS to CB2 receptors in the presence of these agonists, indicating its role in amplifying receptor activation without directly activating the receptor itself .

Key Features:

- Positive Allosteric Modulator : this compound does not activate CB2 receptors independently but enhances the efficacy of other agonists.

- Selective Modulation : Its effects are observed only in the presence of agonists, which suggests a finely-tuned regulatory mechanism.

In Silico Studies

Molecular docking studies have identified multiple allosteric binding sites for this compound on CB2 receptors. These studies utilized advanced computational methods to predict how this compound interacts with specific residues within these sites. Notably, site H was highlighted as a promising target for further investigation due to strong binding interactions .

In Vivo Studies

This compound has demonstrated significant antinociceptive effects in animal models of neuropathic pain. This suggests that its modulation of CB2 receptors may contribute to pain relief, making it a candidate for further development in pain management therapies .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

- Antinociceptive Effects : In a study evaluating the efficacy of this compound in neuropathic pain models, significant reductions in pain behaviors were observed when administered alongside CB2 agonists. This supports the hypothesis that this compound can enhance therapeutic outcomes in pain management through its allosteric modulation .

- Binding Site Validation : Another research effort focused on validating the predicted binding sites for this compound using molecular dynamics simulations. The results indicated that this compound effectively stabilizes interactions at the identified allosteric sites, reinforcing its potential as a therapeutic agent targeting CB2 receptors .

Propriétés

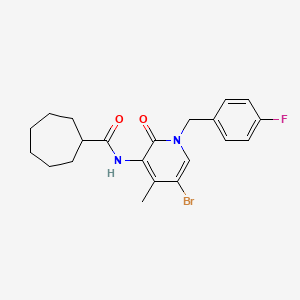

IUPAC Name |

N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGDYZCDUPSTQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Where is Ec2la predicted to bind on the CB2 receptor and how does this compare to other known allosteric modulators?

A1: The research suggests that this compound, also referred to as C-2 in the study, potentially binds to multiple allosteric sites on the CB2 receptor. [] While the study investigated several potential binding sites, molecular docking and molecular dynamics simulations indicated site H as the most promising allosteric binding site for this compound. [] This is in contrast to other known CB2 allosteric modulators like trans-β-caryophyllene (TBC) and cannabidiol (CBD), which might preferentially bind to different allosteric sites. [] Further research, including bio-assay validations, is planned to confirm these findings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.